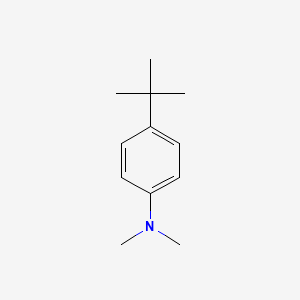

4-tert-ブチル-N,N-ジメチルアニリン

概要

説明

4-tert-Butyl-N,N-dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a tert-butyl group is attached to the para position of the benzene ring. This compound is known for its use as an efficient polymerization accelerator and is employed in various chemical reactions and industrial applications .

科学的研究の応用

4-tert-Butyl-N,N-dimethylaniline is widely used in scientific research due to its role as a polymerization accelerator. It is employed as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides. This compound is also used in the synthesis of various organic compounds and in studies involving oxidative coupling reactions .

作用機序

Target of Action

4-tert-Butyl-N,N-dimethylaniline is primarily used as an amine initiator in the polymerization process . Its primary targets are the monomers that are to be polymerized. The role of this compound is to initiate the polymerization process, which leads to the formation of polymers from the monomers .

Mode of Action

The compound interacts with its targets (the monomers) through a process known as free-radical/cationic hybrid photopolymerizations . In this process, the compound acts as an initiator, triggering a chain reaction that leads to the formation of polymers from the monomers .

Biochemical Pathways

The primary biochemical pathway affected by 4-tert-Butyl-N,N-dimethylaniline is the polymerization process. The compound initiates the polymerization of acrylates and epoxides, leading to the formation of polymers . The downstream effects of this process include the creation of various types of polymers, which have numerous applications in industries such as plastics, coatings, adhesives, and others .

Result of Action

The molecular and cellular effects of 4-tert-Butyl-N,N-dimethylaniline’s action are the formation of polymers from monomers. This transformation is a result of the compound’s role as an initiator in the polymerization process .

Action Environment

The action, efficacy, and stability of 4-tert-Butyl-N,N-dimethylaniline are influenced by various environmental factors. These include the temperature and pressure of the environment, the presence of other chemicals, and the specific conditions under which the polymerization process is carried out . For example, certain conditions may enhance the compound’s efficacy as a polymerization initiator, while others may inhibit its action .

生化学分析

Biochemical Properties

4-tert-Butyl-N,N-dimethylaniline plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating oxidative coupling reactions. For instance, potassium iodide catalyzed oxidative coupling of 4-tert-Butyl-N,N-dimethylaniline with indole has been investigated . This interaction highlights the compound’s ability to participate in complex biochemical processes, potentially influencing the activity of enzymes and proteins involved in these reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-Butyl-N,N-dimethylaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-tert-Butyl-N,N-dimethylaniline remains stable under specific conditions, but its degradation products can have different biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.

準備方法

Synthetic Routes and Reaction Conditions

4-tert-Butyl-N,N-dimethylaniline can be synthesized through the alkylation of N,N-dimethylaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of 4-tert-Butyl-N,N-dimethylaniline involves similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

4-tert-Butyl-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl group directs incoming electrophiles to the ortho and para positions.

Coupling Reactions: It can undergo oxidative coupling with indoles in the presence of potassium iodide as a catalyst

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Electrophiles such as halogens and nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) and nitrating mixtures.

Coupling Reactions: Potassium iodide and tert-butyl peroxybenzoate are commonly used

Major Products

Oxidation: N-oxides of 4-tert-Butyl-N,N-dimethylaniline.

Substitution: Halogenated or nitrated derivatives.

Coupling Reactions: Coupled products with indoles

類似化合物との比較

Similar Compounds

N,N-Dimethylaniline: Lacks the tert-butyl group, making it less sterically hindered and less reactive in certain reactions.

4-tert-Butylaniline: Lacks the dimethylamino group, reducing its electron-donating ability and effectiveness as a polymerization initiator.

N,N-Dimethyl-p-toluidine: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties

Uniqueness

4-tert-Butyl-N,N-dimethylaniline’s unique combination of the electron-donating dimethylamino group and the sterically hindering tert-butyl group makes it particularly effective in polymerization reactions and oxidative coupling processes. This dual functionality sets it apart from other similar compounds .

生物活性

4-tert-Butyl-N,N-dimethylaniline (4-TBDMA) is an aromatic amine characterized by its unique steric and electronic properties due to the presence of a tert-butyl group and two dimethylamine substituents. This compound has garnered attention for its applications in photopolymerization processes and as a precursor for various functional molecules. However, its direct biological activity remains less defined, necessitating an exploration of its reactivity, toxicity, and potential implications in biological systems.

- Chemical Formula : C₁₂H₁₉N

- Molecular Weight : 177.29 g/mol

- Structure : The compound features a benzene ring with a tert-butyl group at the para position relative to the dimethylamino groups, contributing to its steric hindrance.

Biological Activity Overview

While 4-TBDMA itself does not exhibit significant biological activity, it serves as a precursor for various compounds that may possess specific biological properties. Its biological effects are largely dependent on the structure of the final product derived from it.

Reactivity and Mechanism

4-TBDMA has been investigated primarily for its role as an initiator in free-radical and cationic hybrid photopolymerizations. Studies have shown that it effectively initiates polymerization under UV irradiation, leading to materials with enhanced properties such as improved thermal stability and mechanical strength .

Toxicity Profile

- Irritant : 4-TBDMA is classified as an irritant, necessitating caution during handling .

- Carcinogenicity : While direct studies on 4-TBDMA are sparse, related compounds show varying degrees of carcinogenic potential, emphasizing the need for further investigation into 4-TBDMA's long-term effects.

Applications in Research

The compound's utility extends beyond basic chemistry; it is being explored for applications in:

- Photopolymerization : As an initiator in hybrid systems that enhance material properties.

- Synthesis of Functional Molecules : Its ability to undergo reactions such as Friedel-Crafts reactions highlights its potential in synthesizing more complex organic molecules.

Case Studies and Research Findings

Several studies have highlighted the significance of 4-TBDMA in various applications:

特性

IUPAC Name |

4-tert-butyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDILFZCXQHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183336 | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-79-7 | |

| Record name | 4-(1,1-Dimethylethyl)-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 4-tert-butyl-N,N-dimethylaniline used to study proton transfer kinetics in the research?

A1: Researchers utilized 4-tert-butyl-N,N-dimethylaniline (6) and its deuterated analogue (5-d1) to determine the rate constants for proton transfer to the metal hydride complex CpW(CO)2(PMe3)H (3) []. Specifically:

- H/D Exchange Experiments: The rate of H/D exchange between 3 and 5-d1 was monitored using 1H NMR, providing insights into the kinetics of proton transfer to the hydride ligand [].

- pKa Determination: The rate constant for deprotonation of the protonated metal complex, CpW(CO)2(PMe3)H2+ (4a), by 6 was measured []. This data, combined with the pKa of 4a, helped quantify the overall proton transfer kinetics and determine whether the metal or hydride was the kinetic site of protonation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。